2-[(3-Bromophenyl)methyl]butanoic acid
Description
2-[(3-Bromophenyl)methyl]butanoic acid is a brominated aromatic carboxylic acid characterized by a butanoic acid backbone substituted with a 3-bromobenzyl group. Brominated aromatic acids are often utilized in pharmaceutical intermediates, agrochemicals, and materials science due to their electronic and steric effects imparted by the bromine substituent.
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-9(11(13)14)6-8-4-3-5-10(12)7-8/h3-5,7,9H,2,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBRDESNLISRBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=CC=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)methyl]butanoic acid typically involves the bromination of a suitable precursor, followed by a series of reactions to introduce the butanoic acid moiety. One common method involves the bromination of 3-phenylpropanoic acid to yield 3-bromophenylpropanoic acid, which is then subjected to a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol. This alcohol is subsequently oxidized to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromophenyl)methyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding phenylmethylbutanoic acid.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenylmethylbutanoic acid.
Substitution: Formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2-[(3-Bromophenyl)methyl]butanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)methyl]butanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. Additionally, the butanoic acid moiety can interact with cellular receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Brominated Aromatic Acids
Key Observations:
- Substituent Position: The meta (3-bromo) substitution in this compound likely imparts distinct electronic effects compared to para-substituted analogs like 2-(4-Bromophenyl)butanoic acid. Meta-substituted compounds often exhibit reduced symmetry and altered reactivity in electrophilic substitution reactions.
- Functional Groups : The carboxylic acid group enables hydrogen bonding and salt formation, whereas ester derivatives (e.g., Methyl 2-(3-bromophenyl)acetate) are more lipophilic and serve as precursors in synthetic pathways.
Physicochemical Properties
While experimental data for this compound are sparse, inferences can be drawn from analogs:
- Molecular Weight : Estimated at ~257 g/mol (based on C11H13BrO2).
- Solubility: Likely low in water due to the hydrophobic benzyl and bromine groups; higher solubility in organic solvents like dichloromethane or ethanol compared to shorter-chain analogs.
- Acidity: The carboxylic acid group (pKa ~4-5) is less acidic than sulfonamide derivatives (e.g., 2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid, pKa ~1-2).
Biological Activity
2-[(3-Bromophenyl)methyl]butanoic acid is an organic compound characterized by the presence of a bromophenyl group attached to a butanoic acid backbone. This structural arrangement may influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been investigated for various therapeutic properties, including anti-inflammatory and antimicrobial activities.
- Molecular Formula: C11H13BrO2
- Molecular Weight: Approximately 271.13 g/mol
- Structure:
- The compound features a bromine atom, which can enhance its reactivity and biological interactions compared to similar compounds lacking halogens.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to these targets, while the butanoic acid moiety contributes to the compound’s overall stability and reactivity. Potential mechanisms include:
- Inhibition of Enzyme Activity: The compound may inhibit specific enzymes involved in metabolic pathways.
- Modulation of Receptor Signaling: It could affect receptor-mediated signaling pathways, influencing cellular responses.
Antimicrobial Activity
Research indicates that compounds containing bromine substituents exhibit notable antimicrobial properties. Studies have shown that this compound can inhibit bacterial growth, making it a candidate for further investigation in the development of new antibiotics.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial against various strains | |
| 2-[(3-Chlorophenyl)methyl]butanoic acid | Moderate antimicrobial properties |
Anti-inflammatory Properties
The compound has also been studied for its potential anti-inflammatory effects. In vitro assays have demonstrated that it can reduce inflammatory markers in cell cultures, indicating its utility in treating inflammatory diseases.
Case Studies
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Antiviral Activity Evaluation
A study evaluated various butanoic acid derivatives, including this compound, for their antiviral properties. The results indicated significant activity against viral pathogens, suggesting potential therapeutic applications in virology . -
Screening for Type III Secretion System Inhibition
In a high-throughput screening campaign targeting bacterial virulence factors, this compound was identified as an inhibitor of the type III secretion system (T3SS) in Gram-negative bacteria. This finding highlights its potential role in combating antibiotic-resistant infections .
Toxicity and Safety
Toxicity studies have shown that while this compound exhibits promising biological activity, its safety profile requires thorough evaluation. The compound's toxicity levels were assessed using standard assays, with findings indicating moderate toxicity at higher concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
